molecular formula C9H10N4 B13606440 5-(6-methylpyridin-3-yl)-1H-pyrazol-3-amine

5-(6-methylpyridin-3-yl)-1H-pyrazol-3-amine

Cat. No.: B13606440
M. Wt: 174.20 g/mol
InChI Key: VNQCOICPZLSREA-UHFFFAOYSA-N
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Description

5-(6-Methylpyridin-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both a pyridine and a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of nitrogen atoms in its structure makes it a versatile molecule for various chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-methylpyridin-3-yl)-1H-pyrazol-3-amine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is carried out under mild conditions and provides moderate to good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

5-(6-Methylpyridin-3-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-(6-Methylpyridin-3-yl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates. Its structure allows for modifications that can enhance biological activity and selectivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique electronic properties make it suitable for use in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(6-methylpyridin-3-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and participate in π-π interactions, which can influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Methylpyridin-3-yl)-1H-pyrazol-3-amine is unique due to the combination of the pyridine and pyrazole rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and interactions, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

5-(6-methylpyridin-3-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H10N4/c1-6-2-3-7(5-11-6)8-4-9(10)13-12-8/h2-5H,1H3,(H3,10,12,13)

InChI Key

VNQCOICPZLSREA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=CC(=NN2)N

Origin of Product

United States

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